molecular formula C11H13BFNO3 B8763211 (5-(Cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)boronic acid CAS No. 585544-30-5

(5-(Cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)boronic acid

Cat. No.: B8763211
CAS No.: 585544-30-5
M. Wt: 237.04 g/mol
InChI Key: ZAWITYYIKZBCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BFNO3 and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

585544-30-5

Molecular Formula

C11H13BFNO3

Molecular Weight

237.04 g/mol

IUPAC Name

[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]boronic acid

InChI

InChI=1S/C11H13BFNO3/c1-6-9(12(16)17)4-7(5-10(6)13)11(15)14-8-2-3-8/h4-5,8,16-17H,2-3H2,1H3,(H,14,15)

InChI Key

ZAWITYYIKZBCGU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C)F)C(=O)NC2CC2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Cyclopropyl-5-fluoro-3-iodo-4-methylbenzamide (Intermediate 48) (5 g) in THF (75 ml) was cooled to 0° C. and sodium hydride (60%, 1.23 g) added portionwise over 10 minutes. Once effervescence had ceased the reaction was cooled to −75° C. and n-butyl lithium (1.6M in hexanes, 20 ml) added over 25 minutes maintaining a temperature of ←70° C. Triisopropyl borate (8 ml) was added to the reaction over 10 minutes and the reaction stirred at −70° C. for 4 hours. The reaction was quenched with water (20 ml) and the mixture allowed to warm to 5° C. The reaction was concentrated under vacuum and the residue partitioned between saturated ammonium chloride and ethyl acetate. The organic phase was washed with saturated ammonium chloride, brine, dried (sodium sulphate) and reduced to dryness under vacuum. The residue was dissolved in DCM/ethyl acetate and purified by column chromatography on silica eluting with an ethyl acetate/DCM gradient (5-100% ethyl acetate) and then methanol. The product fractions were combined and the solvent evaporated under vacuum to give {5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}boronic acid. LCMS MH+ 238, retention time 2.19 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four

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